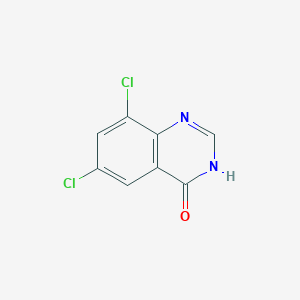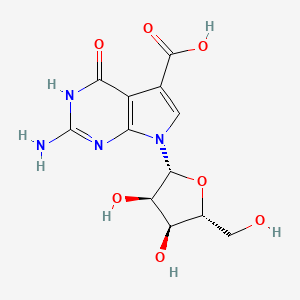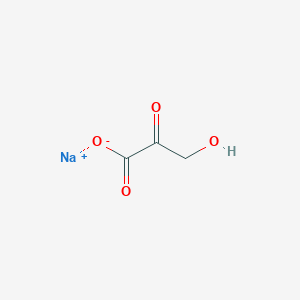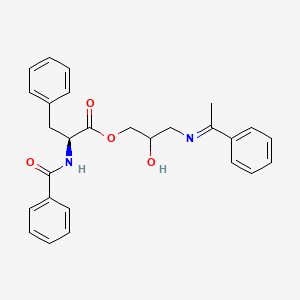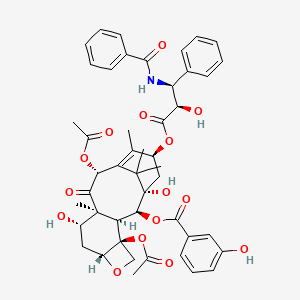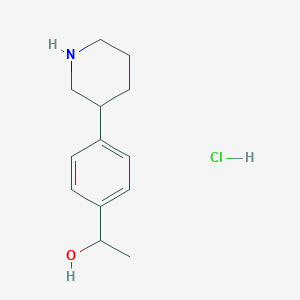
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1), also known as Pd(OAc)2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Pd(OAc)2 is a palladium salt that is commonly used as a catalyst in organic synthesis reactions. Its ability to catalyze a wide range of reactions has made it an essential component in many laboratory experiments.
Wirkmechanismus
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 acts as a catalyst in organic synthesis reactions by facilitating the formation of new carbon-carbon bonds. The mechanism of action involves the coordination of the palladium ion to the organic substrate, followed by the insertion of the substrate into the palladium-carbon bond. The resulting intermediate undergoes a series of reactions, ultimately leading to the formation of the desired product. The palladium ion is then regenerated, allowing the catalyst to participate in subsequent reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2, as it is primarily used in laboratory experiments. However, studies have shown that Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is its ability to catalyze a wide range of reactions, making it a versatile catalyst in laboratory experiments. It is also relatively inexpensive and easy to handle. However, one limitation of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is its sensitivity to air and moisture, which can lead to the formation of impurities and decrease its catalytic activity.
Zukünftige Richtungen
Despite its widespread use in laboratory experiments, there is still much to be explored regarding the potential applications of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2. Some future directions for research include the development of new synthetic methods using Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2, the exploration of its potential use in the synthesis of natural products and pharmaceuticals, and the investigation of its potential use in materials science.
Conclusion
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is a versatile catalyst that has gained significant attention in scientific research due to its unique properties. Its ability to catalyze a wide range of reactions has made it an essential component in many laboratory experiments. While there is still much to be explored regarding the potential applications of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2, its versatility and relative ease of use make it a promising catalyst for future research.
Synthesemethoden
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 can be synthesized through various methods, including the reaction of palladium metal with acetic acid, the reaction of palladium chloride with silver acetate, or the reaction of palladium acetate with acetic anhydride. The most common method of synthesis is the reaction of palladium chloride with silver acetate in the presence of acetic acid. This method produces a high yield of Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 has a wide range of applications in scientific research, particularly in organic synthesis reactions. It is commonly used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1)(OAc)2 is also used in the synthesis of natural products, pharmaceuticals, and materials science. Its ability to catalyze a wide range of reactions has made it an essential component in many laboratory experiments.
Eigenschaften
IUPAC Name |
3-(16-methylheptadecoxycarbonyl)but-3-enoate;palladium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H42O4.Pd/c2*1-20(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-27-23(26)21(3)19-22(24)25;/h2*20H,3-19H2,1-2H3,(H,24,25);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOXNOGDTLSIJI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)CC(=O)[O-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O8Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
CAS RN |
1151654-51-1 |
Source


|
| Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151654511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, monoisooctadecyl ester, palladium(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

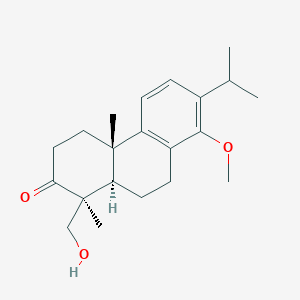
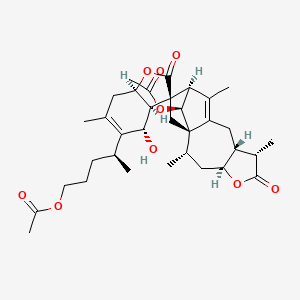
![1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate](/img/structure/B1496053.png)
![[(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496057.png)

